N-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-N'-methylthiourea
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Overview
Description
N-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-N’-methylthiourea is a chemical compound with the molecular formula C10H11Cl2N3OS It is characterized by the presence of a dichlorobenzyl group, an oxime moiety, and a thiourea group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-N’-methylthiourea typically involves the reaction of 2,6-dichlorobenzyl chloride with hydroxylamine to form the corresponding oxime. This intermediate is then reacted with methyl isothiocyanate under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of N-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-N’-methylthiourea can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-N’-methylthiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The dichlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
N-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-N’-methylthiourea has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: It may be used in the development of new materials with specific properties, such as antimicrobial coatings.
Mechanism of Action
The mechanism of action of N-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-N’-methylthiourea involves its interaction with molecular targets such as enzymes and proteins. The oxime and thiourea groups can form covalent bonds with active sites on enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- **N-[(2,6-dichlorobenzyl)oxy]-N-({[(2,6-dichlorobenzyl)oxy]imino}methyl)urea
- **N-[(2,6-dichlorobenzyl)oxy]-N-({[(2,6-dichlorobenzyl)oxy]imino}methyl)thiourea
Uniqueness
N-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-N’-methylthiourea is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both oxime and thiourea groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
(1E)-1-[[(2,6-dichlorophenyl)methoxyamino]methylidene]-3-methylthiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2N3OS/c1-13-10(17)14-6-15-16-5-7-8(11)3-2-4-9(7)12/h2-4,6H,5H2,1H3,(H2,13,14,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDGOUCVQKISTTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)N=CNOCC1=C(C=CC=C1Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=S)/N=C/NOCC1=C(C=CC=C1Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
9.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24821289 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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